naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
Naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H23N7O and its molecular weight is 449.518. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as [4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone, is reported to target the Lysine-specific demethylase 1 (LSD1) . LSD1 plays a key role in regulating lysine methylation, and its overexpression has been associated with the progression of certain human malignancies .
Mode of Action
The compound interacts with LSD1, potentially inhibiting its function .
Biochemical Pathways
The compound’s interaction with LSD1 affects the biochemical pathways related to gene expression. LSD1 demethylates histones, specifically histone H3, which can either activate or repress gene transcription depending on the specific methylation site. By inhibiting LSD1, the compound may alter these gene expression patterns .
Result of Action
The inhibition of LSD1 by the compound could lead to changes in gene expression, potentially suppressing the proliferation and migration of cancer cells . .
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O/c1-18-9-11-20(12-10-18)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,17H,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUJKZZMTNKUJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.